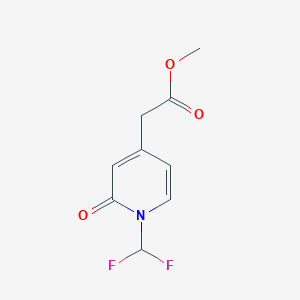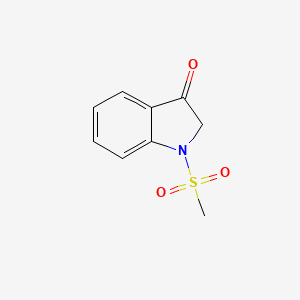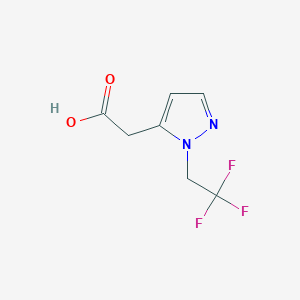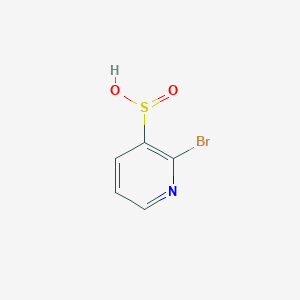![molecular formula C56H38N12 B12961794 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- involves multiple steps. The process typically starts with the preparation of the porphine core, followed by the introduction of the pyrazolylphenyl groups. The synthesis of the porphine core can be achieved through the condensation of pyrrole with an aldehyde under acidic conditions. The pyrazolylphenyl groups are then introduced through a series of substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a variety of functionalized porphyrins.
Wissenschaftliche Forschungsanwendungen
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound can be used as a fluorescent probe for imaging and sensing applications due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which 21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- exerts its effects is largely dependent on its ability to coordinate with metal ions and participate in electron transfer processes. The porphine core can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
21H,23H-Porphine, 5,10,15,20-tetrakis(4-methoxyphenyl)-: This compound has methoxy groups instead of pyrazolylphenyl groups, which can affect its electronic properties and reactivity.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: The presence of hydroxy groups can enhance its solubility and potential for hydrogen bonding.
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine:
Uniqueness
21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]- is unique due to the presence of pyrazolylphenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C56H38N12 |
|---|---|
Molekulargewicht |
879.0 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C56H38N12/c1-9-37(10-2-33(1)41-25-57-58-26-41)53-45-17-19-47(65-45)54(38-11-3-34(4-12-38)42-27-59-60-28-42)49-21-23-51(67-49)56(40-15-7-36(8-16-40)44-31-63-64-32-44)52-24-22-50(68-52)55(48-20-18-46(53)66-48)39-13-5-35(6-14-39)43-29-61-62-30-43/h1-32,65,68H,(H,57,58)(H,59,60)(H,61,62)(H,63,64) |
InChI-Schlüssel |
BWENAXCITQNZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CNN=C9)C1=CC=C(C=C1)C1=CNN=C1)C=C5)C1=CC=C(C=C1)C1=CNN=C1)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)

![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

